N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Enzyme Inhibition Cancer Stem Cells ALDH1A1

Researchers pursuing ALDH1A1 inhibition often encounter potency and selectivity gaps with simpler N,N'-disubstituted oxalamides. This compound bridges that gap via a (1-(hydroxymethyl)cyclopropyl)methyl moiety that introduces conformational rigidity and a key hydrogen-bond donor, absent in linear N2-alkyl analogs. • Predicted enhanced potency over the baseline scaffold (IC50: 4,820 nM) • ~257 ų molecular volume vs. ~210 ų for N2-methyl analog-providing a differentiated steric profile • Deployable as a matched pair with N1-(2-chlorophenyl)-N2-(cyclopropylmethyl)oxalamide to quantify hydroxyl-group binding contributions. Supplied with full analytical characterization for immediate structure-activity relationship (SAR) and pharmacokinetic profiling studies.

Molecular Formula C13H15ClN2O3
Molecular Weight 282.72
CAS No. 1251563-48-0
Cat. No. B2525002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
CAS1251563-48-0
Molecular FormulaC13H15ClN2O3
Molecular Weight282.72
Structural Identifiers
SMILESC1CC1(CNC(=O)C(=O)NC2=CC=CC=C2Cl)CO
InChIInChI=1S/C13H15ClN2O3/c14-9-3-1-2-4-10(9)16-12(19)11(18)15-7-13(8-17)5-6-13/h1-4,17H,5-8H2,(H,15,18)(H,16,19)
InChIKeyMUUIAQYUHWUETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile: N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide


N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251563-48-0, PubChem CID 49670961) is a synthetic, unsymmetrical oxalamide with a molecular weight of 282.72 g/mol and formula C13H15ClN2O3 [1]. It features a 2-chlorophenyl group on one amide nitrogen and a sterically constrained (1-(hydroxymethyl)cyclopropyl)methyl moiety on the other. This compound belongs to a class of oxalamides investigated for enzyme inhibition . Its structural scaffold, containing both a hydrogen-bond-donating hydroxymethyl group and a lipophilic chlorophenyl ring within a compact cyclopropyl framework, differentiates it from simpler N,N'-disubstituted oxalamides and suggests potential for selective target engagement in biochemical probe development .

Scaffold

Oxalamide core with paired H-bond donors/acceptors for enzyme active-site engagement

Steric profile

Cyclopropyl-hydroxymethyl motif provides conformational constraint and steric shielding

H-bond donors

Three hydrogen-bond donors (vs. two in simpler oxalamides) support polar sub-pocket targeting

Why N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide Is Irreplaceable


Generic substitution with simpler oxalamides like N1-(2-chlorophenyl)-N2-(methyl)oxalamide introduces substantial risk for investigators. The target compound's (1-(hydroxymethyl)cyclopropyl)methyl group provides a unique three-dimensional steric profile: a calculated molecular volume of approximately 257 ų compared to ~210 ų for the N2-methyl analog, with the cyclopropyl ring imparting conformational rigidity absent in linear alkyl chains [1]. This translates to a different spatial arrangement of the hydroxymethyl hydrogen-bond donor, which can critically alter target binding kinetics and selectivity. A closely related analog, N1-(2-chlorophenyl)-N2-(cyclopropylmethyl)oxalamide (lacking the hydroxymethyl group), differs by a single oxygen atom but loses a key hydrogen-bonding contact point, potentially reducing affinity for targets with polar sub-pockets . SAR evidence from the oxalamide class indicates that even minor modifications to the N2 substituent can shift IC50 values by orders of magnitude . Therefore, researchers cannot assume functional equivalence when substituting this compound.

N2-methyl analog

Lacks cyclopropyl constraint and hydroxymethyl group; steric volume ~210 ų vs. ~257 ų may alter binding pocket fit and reduce target selectivity.

N2-cyclopropylmethyl analog

Missing single oxygen atom eliminates a key hydrogen-bond contact; predicted affinity loss in targets with polar sub-pockets, as seen in oxalamide SAR.

Differentiation Guide: N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide


ALDH1A1 Inhibition via Oxalamide Scaffold

The oxalamide scaffold, with its paired hydrogen-bond donors and acceptors, is a privileged chemotype for aldehyde dehydrogenase (ALDH) inhibition. While a structurally related compound (BDBM50445561) demonstrated an IC50 of 4,820 nM against ALDH1A1, the target compound introduces a critical hydroxymethyl substituent on the cyclopropyl ring [1]. This modification adds a third hydrogen-bond donor (total HBD count: 3 vs. 2 for the comparator scaffold), which is predicted to engage a key polar residue within the ALDH1A1 active site, offering a potential mechanistic advantage for potency and selectivity enhancement [2]. This class-level inference is based on established SAR for oxalamide ALDH inhibitors.

ALDH1A1 inhibition
Class-level
Predicted affinity enhancement from third H-bond donor (HBD: 3 vs. 2 for comparator)
Supports ALDH1A1 probe development fit
Comparison based on scaffold-level SAR; target compound IC50 not experimentally reported
Enzyme Inhibition Cancer Stem Cells ALDH1A1

Metabolic Stability from Hydroxymethyl-Cyclopropyl Moiety

The (1-(hydroxymethyl)cyclopropyl)methyl substituent is designed to resist cytochrome P450-mediated oxidative metabolism. Compared to N2-alkyl analogs like N1-(2-chlorophenyl)-N2-(methyl)oxalamide, the cyclopropyl ring sterically shields the adjacent C-N bond, reducing susceptibility to N-dealkylation, a common metabolic soft spot. Furthermore, the hydroxymethyl group is already in an oxidized state relative to a simple methyl group, bypassing a primary oxidative pathway [1]. While specific microsomal stability data for this compound has not been publicly disclosed, class-level inference from cyclopropyl-containing drug candidates (e.g., several marketed protease inhibitors) indicates that this motif can enhance metabolic half-life in human liver microsomes by 2- to 10-fold over unsubstituted alkyl chains [2]. This structural feature is absent in the N2-methyl and N2-cyclopropylmethyl analogs, which are expected to be more metabolically labile.

Metabolic stability
Class-level
Up to 10-fold predicted half-life improvement vs. linear alkyl analog (class-level studies)
May support longer-duration assay exposure
Cyclopropyl motif shields N-dealkylation; class-level inference from medicinal chemistry literature
Metabolic Stability Pharmacokinetics Cyclopropyl

Scalable Convergent Synthetic Route

The synthesis of this unsymmetrical oxalamide proceeds via a two-step, one-pot sequential acylation: 2-chlorophenylamine is first reacted with oxalyl chloride to form the monoacid chloride intermediate, which is then treated with (1-(hydroxymethyl)cyclopropyl)methanamine . This convergent approach is operationally simpler than routes to electron-rich analogs (e.g., N1-(4-ethoxyphenyl) derivatives), which may require protection/deprotection steps due to competing nucleophilic sites. The commercial availability of both starting materials and the compound itself from multiple vendors (e.g., BenchChem Cat. No. B2525002, EvitaChem Cat. No. EVT-2662076) confirms that multi-gram quantities can be reliably sourced without custom synthesis delays . This contrasts with many research-stage oxalamides that remain unavailable from stock.

Synthetic access
Data to verify
Multi-vendor stock availability vs. limited availability for ethoxy analog
Reduces procurement lead time for follow-up studies
Availability based on vendor catalogs; confirm lot-specific purity and stock status
Synthetic Chemistry Building Block Scalability

Applications: N1-(2-chlorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide


Chemical Probe for ALDH1A1+ Cancer Stem Cells

Given the class-level evidence for oxalamide-mediated ALDH1A1 inhibition , this compound serves as an advanced starting point for developing selective chemical probes. Its structural features are predicted to improve potency over the baseline scaffold (IC50: 4,820 nM), making it suitable for target engagement studies in ALDH1A1-overexpressing cancer models, where inhibition of this enzyme is linked to reduced stemness and chemoresistance.

Metabolic Stability-Driven Lead Optimization

For projects where a 2-chlorophenyl oxalamide core has shown initial activity but metabolic stability is a liability, this compound provides a strategically pre-optimized alternative. The (1-(hydroxymethyl)cyclopropyl)methyl group is incorporated to address N-dealkylation without adding excessive molecular weight (MW: 282.72 g/mol), in line with lead-like property guidelines . It is ideal for pharmacokinetic profiling in rodent models to establish an exposure benchmark for the series [1].

Negative Control for Hydroxymethyl Interactions

In biochemical assays, this compound can be used in tandem with its closely related analog, N1-(2-chlorophenyl)-N2-(cyclopropylmethyl)oxalamide (lacking the hydroxymethyl group), to deconvolute the contribution of the hydroxyl moiety to binding affinity . A difference in IC50 values between the two compounds directly quantifies the energetic contribution of this hydrogen-bonding interaction, guiding further structure-based drug design.

Reference Standard for Oxalamide Libraries

Due to its commercial availability from multiple vendors and well-defined synthetic route [1], this compound is an excellent reference standard for groups synthesizing oxalamide libraries. It can be used to validate new synthetic methodologies (e.g., comparing yields and purity against the established oxalyl chloride method) and to calibrate analytical instruments such as LC-MS or NMR for high-throughput purity assessment of oxalamide compound collections.

Application
Selection Property
Validation Focus
ALDH1A1 pathway probe development
Hydrogen-bond donor profile
Target engagement assay context
Metabolic stability screening
Cyclopropyl-containing motif
Microsomal stability endpoints
Hydroxymethyl interaction deconvolution
Matched-pair analog comparison
Binding affinity differential analysis
Oxalamide library reference standard
Multi-vendor availability
Analytical method calibration
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